(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA

Acyl-CoA synthetase kinetics Retinal lipid metabolism Km comparison

Standard long-chain acyl-CoAs (AA-CoA, EPA-CoA) fail to replicate DHA's unique metabolic routing-leading to incorrect ACSL isoform kinetic data and peroxisomal flux measurements. (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA is the obligate intermediate for DHA incorporation. - **Enzyme specificity**: Essential for ACSL4/6 isoform assays (IC50 vs AA: 0.5-5 µM). - **Peroxisomal oxidation**: Direct substrate for ACOX1/SCPx; 10-fold activity increase vs EPA's 5-fold. - **Retinal/neuronal models**: Km = 9.84 µM for DHA-CoA synthase (4x higher affinity than AA-CoA). Supplied with analytical QC for lipid remodeling, Lands cycle, and inhibition studies.

Molecular Formula C43H66N7O17P3S
Molecular Weight 1078.0 g/mol
Cat. No. B15551123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA
Molecular FormulaC43H66N7O17P3S
Molecular Weight1078.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyMENFZXMQSYYVRK-CRCGJGBYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHA-CoA: Activated Thioester for Lipid Research


(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA (DHA-CoA) is the coenzyme A thioester derivative of docosahexaenoic acid (DHA, 22:6n-3), a long-chain polyunsaturated fatty acid (LC-PUFA) essential for neuronal, retinal, and cardiovascular function [1]. DHA-CoA serves as the obligate metabolic intermediate for DHA incorporation into membrane phospholipids, triacylglycerol synthesis, and peroxisomal β-oxidation [2]. Its formation is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which activate free DHA to DHA-CoA in an ATP-dependent reaction [3].

Activated thioester of DHA for lipid metabolism studies
Substrate for DHA incorporation into phospholipids, TAG synthesis, and peroxisomal β-oxidation
Formation driven by long-chain acyl-CoA synthetases (ACSL6, ACSL4)

Why DHA-CoA Is Irreplaceable by Other Acyl-CoAs


Long-chain acyl-CoA species exhibit pronounced isoform-specific enzyme recognition, differential metabolic routing, and distinct kinetic parameters that preclude functional interchangeability. DHA-CoA displays unique substrate preferences for ACSL6 and ACSL4 variants [1], markedly divergent mitochondrial versus peroxisomal oxidation partitioning compared to EPA-CoA [2], and potent competitive inhibition of arachidonoyl-CoA synthetase activity at physiologically relevant ratios [3]. Substituting DHA-CoA with arachidonoyl-CoA (AA-CoA, 20:4n-6), eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3), or oleoyl-CoA (OA-CoA, 18:1n-9) in experimental assays yields quantitatively and qualitatively different outcomes in acyltransferase activity, β-oxidation flux, and cellular lipid remodeling. The following evidence demonstrates exactly where and by how much DHA-CoA diverges from its closest analogs.

ACSL6 specificity: DHA-CoA formation is specifically promoted by ACSL6; AA-CoA and OA-CoA are increased only marginally, which may lead to non-physiological activation profiles in neuronal models.
Oxidation routing: DHA-CoA is a poor mitochondrial substrate while EPA-CoA is actively oxidized; substituting DHA-CoA with EPA-CoA can shift metabolic fate toward β-oxidation rather than phospholipid incorporation.
Competitive inhibition: DHA-CoA inhibits arachidonoyl-CoA synthetase; using AA-CoA alone may overlook competitive metabolic interactions present with DHA-CoA.

DHA-CoA vs. Other Acyl-CoAs: Quantitative Evidence


Retinal Acyl-CoA Synthetase Affinity: DHA vs. AA

In retinal microsomal membranes, DHA-CoA synthesis exhibits an apparent Km of 9.84 µM for docosahexaenoate, which is approximately 4-fold lower (i.e., higher apparent affinity) than the Km of 40 µM for arachidonate [1]. The Vmax for docosahexaenoate was 5.26 nmol/min/mg protein, compared to 13.3 nmol/min/mg protein for arachidonate [1]. This indicates that at low substrate concentrations, DHA is activated to its CoA thioester more efficiently than AA.

Retinal ACS Affinity
Head-to-head
DHA-CoA: Km 9.84 µM, Vmax 5.26 nmol/min/mg
AA-CoA: Km 40 µM, Vmax 13.3 nmol/min/mg
Km ~4.1-fold lower (higher affinity); Vmax ~2.5-fold lower
Reported lower Km suggests preferential DHA-CoA formation at low substrate concentrations in retinal membranes.
Bovine retinal microsomes; 37°C, pH 7.4
Acyl-CoA synthetase kinetics Retinal lipid metabolism Km comparison

ACSL6 Overexpression Specificity for DHA-CoA

Overexpression of Acsl6 (rat acyl-CoA synthetase long-chain family member 6) in differentiating PC12 cells specifically promotes DHA internalization and activation to DHA-CoA, whereas oleic acid (OA) and arachidonic acid (AA) internalization and activation to OA-CoA and AA-CoA are increased only marginally [1]. Acsl6 overexpression increased the incorporation of 14C-labeled DHA into phospholipids and triacylglycerols significantly more than OA or AA incorporation [1].

ACSL6 Overexpression
Head-to-head
DHA-CoA formation specifically promoted
OA-CoA/AA-CoA: increased only marginally
Supports DHA-CoA as the preferred ACSL6 product for neuronal lipid remodeling studies.
PC12 cells; Acsl6 overexpression; 14C-labeled fatty acids
ACSL6 isoform specificity Neuronal lipid metabolism DHA-CoA activation

Mitochondrial Carnitine Acyltransferase Preference: DHA-CoA vs. EPA-CoA

DHA-CoA was a very poor substrate for mitochondrial carnitine acyltransferase-I and -II, and the activity did not increase after treatment with 3-thia fatty acids [1]. In contrast, EPA-CoA was a good substrate for mitochondrial carnitine acyltransferase-I, and treatment with 3-thia fatty acids increased the activity 1.7-fold [1]. In isolated hepatocytes, 16% of total metabolized EPA was oxidized and 76% incorporated into glycerolipids, whereas DHA was oxidized very little [1].

Mitochondrial Transport
Head-to-head
DHA-CoA: very poor substrate for carnitine acyltransferase-I/II
EPA-CoA: good substrate; activity increased 1.7-fold after 3-thia fatty acid treatment
EPA-CoA 16% oxidized in hepatocytes vs. DHA-CoA oxidized very little
DHA-CoA is channeled away from mitochondrial β-oxidation, favoring peroxisomal oxidation and phospholipid incorporation.
Rat liver; 3-thia fatty acid model
Mitochondrial β-oxidation Carnitine acyltransferase DHA-CoA vs EPA-CoA

Peroxisomal Acyl-CoA Oxidase Induction: DHA-CoA vs. EPA-CoA

Following 3-thia fatty acid treatment, peroxisomal DHA-CoA oxidase activity increased 10-fold, whereas peroxisomal EPA-CoA oxidase activity increased only 5-fold [1]. This indicates that under conditions of peroxisomal proliferation, DHA-CoA is preferentially channeled into peroxisomal β-oxidation relative to EPA-CoA.

Peroxisomal Oxidase
Head-to-head
DHA-CoA oxidase: 10-fold increase
EPA-CoA oxidase: 5-fold increase
2-fold greater induction for DHA-CoA
Confirms distinct peroxisomal enzyme processing; DHA-CoA required for DHA-specific peroxisomal β-oxidation studies.
3-thia fatty acid-treated rat liver
Peroxisomal β-oxidation Acyl-CoA oxidase DHA-CoA vs EPA-CoA

Competitive Inhibition of ACSL4 by DHA

In a direct competition assay with palmitate, polyunsaturated fatty acids including DHA were strong competitors only for ACSL4, with IC50 values ranging from 0.5 to 5 µM [1]. DHA was also strongly preferred by ACSL6_v2 [1]. This demonstrates that DHA-CoA formation can outcompete other acyl-CoA synthetase substrates at the ACSL4 isoform.

ACSL4 Competition
Head-to-head
DHA: IC50 0.5–5 µM against palmitate for ACSL4
AA, EPA, other PUFAs: similar IC50 range (0.5–5 µM) but DHA also preferred by ACSL6_v2
Supports competitive advantage of DHA-CoA formation at ACSL4, particularly relevant in isoform-specific assays.
Recombinant rat ACSL4; competition with 50 µM palmitate
ACSL4 isoform Competitive inhibition DHA-CoA vs AA-CoA

Human ACSL4 Variant Kinetics with DHA, EPA, AA

Recombinant human ACSL4V1 and ACSL4V2 both preferred highly unsaturated fatty acids including DHA, adrenic acid, EPA, and AA as substrates [1]. Kinetic studies revealed that the two variants had similar relative affinities for AA, EPA, and DHA but different reaction rates for each HUFA [1]. This confirms that DHA-CoA is a bona fide substrate for human ACSL4 isoforms with distinct catalytic efficiency.

Human ACSL4 Variants
Class-level
DHA, EPA, AA all preferred substrates; distinct reaction rates reported but exact kinetic parameters not provided in source.
Human ACSL4 isoforms metabolize DHA-CoA with distinct catalytic efficiency; data to verify for quantitative comparisons.
LC-MS/MS assay; Sf9-expressed ACSL4V1/V2
Human ACSL4 variants Substrate specificity LC-MS/MS kinetics

Validated Applications of DHA-CoA


ACSL4/ACSL6 Kinetics Using DHA-CoA

For researchers studying the substrate specificity and kinetic parameters of long-chain acyl-CoA synthetase isoforms ACSL4 and ACSL6, DHA-CoA is an essential substrate. Evidence demonstrates that ACSL6 overexpression specifically promotes DHA internalization and DHA-CoA formation while minimally affecting AA-CoA and OA-CoA [1]. ACSL4 variants exhibit distinct reaction rates for DHA compared to EPA and AA [2]. Competitive assays show that DHA is a strong competitor for ACSL4 with IC50 values of 0.5–5 µM [3]. Substituting DHA-CoA with AA-CoA or EPA-CoA in ACSL isoform assays will yield non-physiological kinetic profiles and misinterpretation of isoform-specific substrate preferences.

Peroxisomal β-Oxidation and DHA Biosynthesis

DHA-CoA is the direct substrate for peroxisomal β-oxidation enzymes involved in DHA biosynthesis from C24:6n-3 and retroconversion [1]. Under peroxisomal proliferative conditions, DHA-CoA oxidase activity increases 10-fold, twice the 5-fold increase observed for EPA-CoA oxidase [2]. DHA-CoA is a very poor substrate for mitochondrial carnitine acyltransferases, whereas EPA-CoA is actively oxidized in mitochondria [2]. Experiments investigating peroxisomal acyl-CoA oxidase (ACOX1), D-bifunctional protein, or sterol carrier protein X (SCPx) activity therefore require DHA-CoA as the substrate to accurately measure DHA-specific peroxisomal β-oxidation flux.

Retinal and Neuronal DHA Incorporation Assays

In retinal microsomal membranes, DHA-CoA synthesis exhibits a Km of 9.84 µM, approximately 4-fold lower (higher affinity) than the 40 µM Km for arachidonoyl-CoA [1]. Acsl6 overexpression in neuronal PC12 cells specifically increases DHA-CoA formation and DHA incorporation into phospholipids, stimulating neurite outgrowth [2]. Researchers studying DHA enrichment in retinal membranes, neuronal differentiation, or synaptic phospholipid remodeling must use DHA-CoA rather than AA-CoA or EPA-CoA to recapitulate the preferential activation and incorporation of DHA observed in these tissues.

Acyl-CoA Synthetase and Acyltransferase Inhibition Studies

DHA-CoA potently inhibits arachidonoyl-CoA synthetase activity in cardiac tissue, with 50% inhibition of AA incorporation into phosphatidylcholine observed at a DHA/AA molar ratio of 1.5 [1]. DHA is a strong competitor for ACSL4 with IC50 values of 0.5–5 µM [2]. For competitive substrate utilization assays, inhibition studies, or investigations of the Lands cycle and phospholipid remodeling, DHA-CoA must be used as the authentic competitor to accurately quantify its inhibitory potency and substrate partitioning relative to other acyl-CoA species.

Application
Selection Property
Validation Focus
ACSL isoform kinetics research
Isoform-specific substrate preference
Km, Vmax, and competitive inhibition profile for ACSL4/6
Peroxisomal β-oxidation pathway studies
Substrate for peroxisomal acyl-CoA oxidase
DHA-specific oxidase activity and retroconversion flux
Retinal/neuronal DHA incorporation assays
High-affinity ACSL substrate in neural tissues
DHA-CoA formation and phospholipid enrichment
Acyl-CoA competition and inhibition studies
Competitive inhibitor of arachidonoyl-CoA synthesis
Inhibition potency and PUFA-CoA substrate partitioning

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